molecular formula C12H17NO B13632446 5-Methyl-2-(piperidin-4-yl)phenol

5-Methyl-2-(piperidin-4-yl)phenol

Cat. No.: B13632446
M. Wt: 191.27 g/mol
InChI Key: YLPKXNUIHRRNKB-UHFFFAOYSA-N
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Description

5-Methyl-2-(piperidin-4-yl)phenol is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(piperidin-4-yl)phenol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel . The reaction conditions often involve high pressure and temperature to facilitate the formation of the piperidine ring.

Industrial Production Methods: Industrial production of piperidine derivatives, including this compound, often employs multicomponent reactions and catalytic hydrogenation processes. These methods are designed to be cost-effective and scalable, ensuring the efficient production of the desired compound .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-2-(piperidin-4-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of metal catalysts like palladium or platinum is often used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products: The major products formed from these reactions include substituted piperidines, ketones, and carboxylic acids, depending on the specific reaction conditions .

Scientific Research Applications

5-Methyl-2-(piperidin-4-yl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-2-(piperidin-4-yl)phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, piperidine derivatives have been shown to inhibit tubulin polymerization, leading to antiproliferative effects in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Uniqueness: 5-Methyl-2-(piperidin-4-yl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and phenolic groups contribute to its reactivity and potential therapeutic applications, distinguishing it from other piperidine derivatives .

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

5-methyl-2-piperidin-4-ylphenol

InChI

InChI=1S/C12H17NO/c1-9-2-3-11(12(14)8-9)10-4-6-13-7-5-10/h2-3,8,10,13-14H,4-7H2,1H3

InChI Key

YLPKXNUIHRRNKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2CCNCC2)O

Origin of Product

United States

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